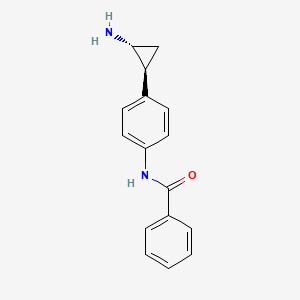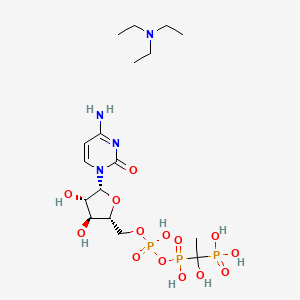
Nendratareotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nendratareotide is a peptide-drug conjugate that combines a peptide analog of somatostatin with the cytotoxin mertansine. This compound is designed to target somatostatin receptor 2 (SSTR2), which is overexpressed in certain types of cancer cells. By binding to these receptors, this compound delivers the cytotoxic agent directly to the cancer cells, thereby minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nendratareotide is synthesized through a series of peptide coupling reactions. The peptide analog of somatostatin is first synthesized using solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified.
The cytotoxin mertansine is conjugated to the peptide through a cleavable linker. This conjugation is typically achieved using a thiol-maleimide reaction, where the thiol group on the peptide reacts with the maleimide group on the linker .
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by conjugation with mertansine. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Nendratareotide undergoes several types of chemical reactions, including:
Oxidation: The peptide component can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: The disulfide bonds in the peptide can be reduced to free thiols.
Substitution: The maleimide-thiol conjugation is a substitution reaction where the thiol group on the peptide replaces the maleimide group on the linker
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Maleimide-containing linkers and thiol-containing peptides
Major Products:
Oxidation: Oxidized peptide with sulfoxide or sulfone groups.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide-drug conjugate with a cleavable linker
Aplicaciones Científicas De Investigación
Nendratareotide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide-drug conjugates and their interactions with receptors.
Biology: Investigated for its ability to target and kill cancer cells expressing somatostatin receptor 2.
Medicine: Explored as a potential therapeutic agent for treating neuroendocrine tumors and other cancers.
Industry: Utilized in the development of targeted cancer therapies and drug delivery systems
Mecanismo De Acción
Nendratareotide exerts its effects by binding to somatostatin receptor 2 on the surface of cancer cells. Upon binding, the compound is internalized into the cell, where the cleavable linker is broken down, releasing the cytotoxic mertansine. Mertansine then binds to microtubules, disrupting their function and leading to cell death. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .
Comparación Con Compuestos Similares
Octreotide: Another somatostatin analog used for treating neuroendocrine tumors.
Lanreotide: Similar to octreotide, used for long-term treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A somatostatin analog with a broader receptor binding profile, used for treating Cushing’s disease and acromegaly
Uniqueness of Nendratareotide: this compound is unique due to its conjugation with the cytotoxin mertansine, which allows for targeted delivery of the cytotoxic agent to cancer cells. This targeted approach enhances the efficacy of the treatment while minimizing side effects, making it a promising candidate for cancer therapy .
Propiedades
Número CAS |
2251119-65-8 |
|---|---|
Fórmula molecular |
C48H63N11O10S3 |
Peso molecular |
1050.3 g/mol |
Nombre IUPAC |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C48H63N11O10S3/c1-26(60)40-48(69)58-39(47(68)56-37(23-70)41(51)62)25-72-71-24-38(57-42(63)32(50)19-27-9-3-2-4-10-27)46(67)54-35(20-28-14-16-30(61)17-15-28)44(65)55-36(21-29-22-52-33-12-6-5-11-31(29)33)45(66)53-34(43(64)59-40)13-7-8-18-49/h2-6,9-12,14-17,22,26,32,34-40,52,60-61,70H,7-8,13,18-21,23-25,49-50H2,1H3,(H2,51,62)(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t26-,32-,34+,35+,36-,37+,38+,39+,40+/m1/s1 |
Clave InChI |
QZHOOLOXUURHNN-AQLQTPEZSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CS)C(=O)N)O |
SMILES canónico |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CS)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


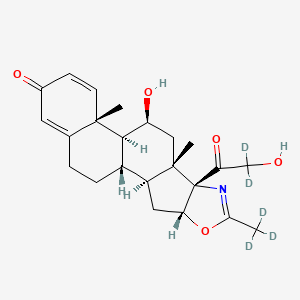
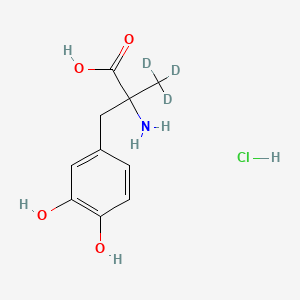

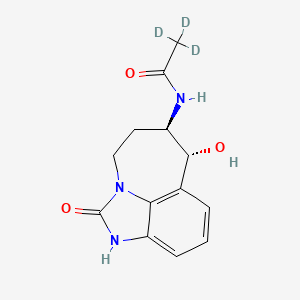



![(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B12420904.png)
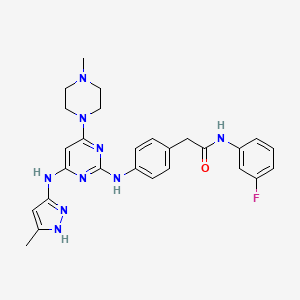
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
